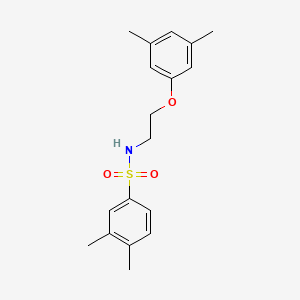
N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives, which are relevant to the understanding of the compound . Sulfonamides are a class of organic compounds that feature a sulfonyl amine group attached to an aromatic ring. They are known for their diverse pharmacological activities and are commonly used in medicinal chemistry as pharmacophores .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, paper describes the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide by reacting 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in basic aqueous media. Similarly, the synthesis of the compound would likely involve the reaction of an appropriate sulfonyl chloride with a 2-(3,5-dimethylphenoxy)ethylamine derivative under basic conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, paper describes the crystal structure of a sulfonamide derivative determined by single-crystal X-ray diffraction. The molecular conformation and the presence of different intramolecular interactions such as C-H...O interactions can significantly influence the molecular structure .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. Paper discusses the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides, leading to the formation of 2-bromophenylglyoxal 2-arylhydrazones and tetrazines. The reactivity of sulfonamides can be influenced by the substituents on the aromatic ring, as seen in the different reactions outlined in paper , where ortho-lithiosulfonamide was condensed with various electrophilic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can be a significant factor in their pharmacological application. Paper mentions the poor water solubility of a sulfonamide-based HIF-1 pathway inhibitor, which necessitates its delivery in a formulation. The solubility and other physical properties can be tailored by modifying the chemical structure, as indicated by the structure-activity relationship studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide have been synthesized and evaluated for their biological potential. These compounds were screened against Gram-negative and Gram-positive bacteria, and tested for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Subacute Exposure Studies
In a study on N-Ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE), a related compound, it was found that subacute exposure to N-EtFOSE causes a redox imbalance in vivo. This was assessed by examining metabolite profiles and the activity of superoxide dismutases (SOD) in liver and uterus, revealing significant alterations in antioxidant enzyme activity (Xie et al., 2009).
Antifilarial Agents
Epoxy sulfonamides and ethynesulfonamides, including derivatives similar to N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide, were synthesized and evaluated for their antifilarial activity. Some of these compounds showed marked macrofilaricidal activity in vivo without any microfilaricidal activity (Brienne et al., 1987).
Computational Study of Sulfonamide Molecules
A computational study of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, involved characterizing its structure and investigating the nature of intermolecular interaction in the crystal state. This study provided insights into the structural and electronic properties of such compounds (Murthy et al., 2018).
Antibacterial and α-Glucosidase Inhibition Studies
N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives were synthesized and screened for in vitro antibacterial and antienzymatic activities. Compounds exhibited moderate to high activity against bacterial strains and showed good inhibition of α-glucosidase enzyme (Abbasi et al., 2016).
Photopolymerization for Material Functionalization
A study on Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) synthesized via thiol-ene photopolymerization highlights its application in material functionalization. The copolymer exhibits high solubility in organic solvents and can be used for various applications due to its hydrophobic nature and thermal stability (Hori et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-9-14(2)11-17(10-13)22-8-7-19-23(20,21)18-6-5-15(3)16(4)12-18/h5-6,9-12,19H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEWCIURLJGXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
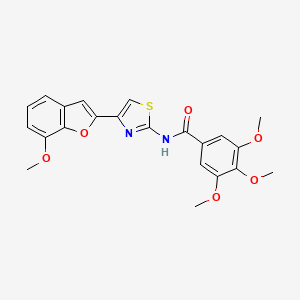

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)

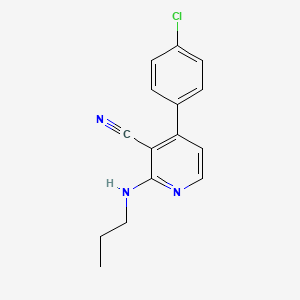
![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)

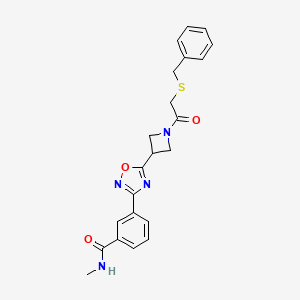
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

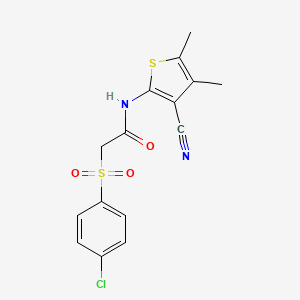
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)